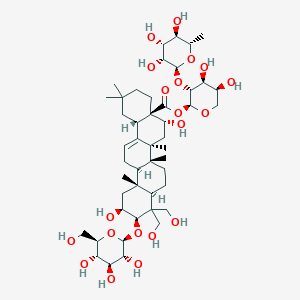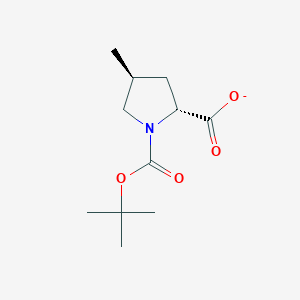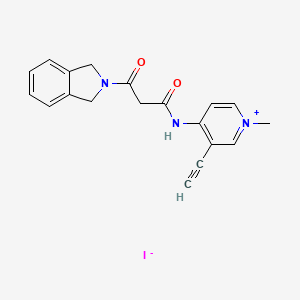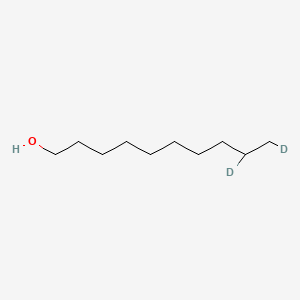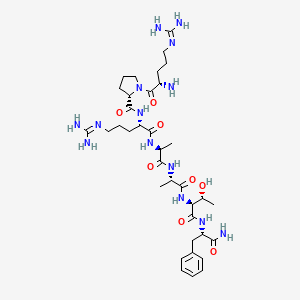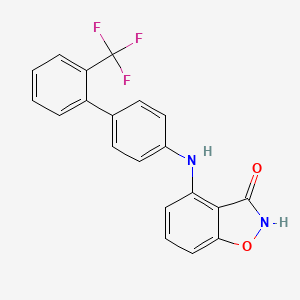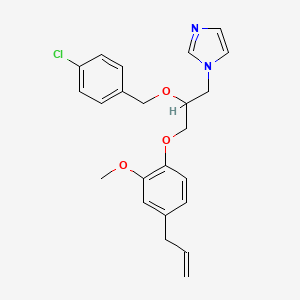
Antifungal agent 67
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antifungal agent 67 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound works by disrupting the cellular processes of fungi, thereby inhibiting their growth and proliferation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 67 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by functional group modifications to enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents like chloroform and methanol, as well as catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis process and ensure consistency.
化学反応の分析
Types of Reactions
Antifungal agent 67 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different functional groups.
Substitution: Halogenation and alkylation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique properties that can be tailored for specific applications.
科学的研究の応用
Antifungal agent 67 has a broad range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the study of fungal cell biology and the development of new antifungal therapies.
Medicine: Integral in the formulation of antifungal medications for treating infections caused by Candida, Aspergillus, and other pathogenic fungi.
Industry: Utilized in agriculture to protect crops from fungal diseases and in the production of antifungal coatings for various materials.
作用機序
Antifungal agent 67 exerts its effects by targeting the fungal cell membrane. It binds to ergosterol, a key component of the fungal cell membrane, disrupting its integrity and leading to cell lysis. This mechanism is similar to that of other polyene antifungals, but this compound has been shown to have a broader spectrum of activity and lower toxicity.
類似化合物との比較
Similar Compounds
Amphotericin B: A well-known polyene antifungal that also targets ergosterol but has higher toxicity.
Nystatin: Another polyene antifungal with a similar mechanism of action but limited to topical use due to its toxicity.
Fluconazole: An azole antifungal that inhibits ergosterol biosynthesis but is less effective against certain resistant strains.
Uniqueness
Antifungal agent 67 stands out due to its broad spectrum of activity and lower toxicity compared to other antifungal agents. Its ability to be used in both medical and agricultural settings further highlights its versatility and effectiveness.
特性
分子式 |
C23H25ClN2O3 |
|---|---|
分子量 |
412.9 g/mol |
IUPAC名 |
1-[2-[(4-chlorophenyl)methoxy]-3-(2-methoxy-4-prop-2-enylphenoxy)propyl]imidazole |
InChI |
InChI=1S/C23H25ClN2O3/c1-3-4-18-7-10-22(23(13-18)27-2)29-16-21(14-26-12-11-25-17-26)28-15-19-5-8-20(24)9-6-19/h3,5-13,17,21H,1,4,14-16H2,2H3 |
InChIキー |
TZNFPVVDWONOHA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CN2C=CN=C2)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
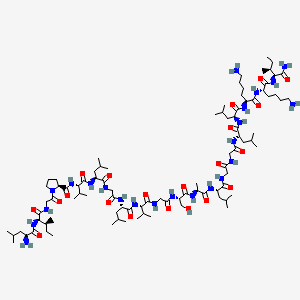
![(1R,4R)-4-benzyl-1-hydroxy-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B12372011.png)
